3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine
Description
3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a fluorine atom at position 3, and a methyl (-CH₃) group at position 2. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it valuable in agrochemical and pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom contributes to electronic modulation and binding specificity .
Properties
IUPAC Name |
3-fluoro-2-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXGCYMDRINNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The chlorine/fluorine exchange method is the most widely employed industrial approach for synthesizing trifluoromethylpyridine derivatives. This process begins with 2,3-dichloro-5-(trichloromethyl)pyridine, which undergoes sequential fluorination and methyl group introduction. The reaction proceeds via nucleophilic substitution, where anhydrous hydrogen fluoride (HF) replaces chlorine atoms on the pyridine ring and trichloromethyl group.
The mechanism involves two critical steps:
-
Fluorination of the trichloromethyl group : HF reacts with the -CCl₃ moiety to form -CF₃ at elevated temperatures (150–190°C).
-
Ring fluorination : Remaining chlorine atoms on the pyridine ring are replaced by fluorine under similar conditions.
A catalyst such as FeCl₃ or FeCl₂ is often used to accelerate the reaction, though some patents report catalyst-free systems under high pressure (>200 psig).
Table 1: Representative Reaction Conditions for Chlorine/Fluorine Exchange
| Precursor | Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2,3-Dichloro-5-(trichloromethyl)pyridine | FeCl₃ | 160–180 | 240–260 | 78–85 | |
| 2-Chloro-5-(trichloromethyl)pyridine | None | 170–200 | 200–300 | 65–72 |
Vapor-Phase Continuous Synthesis
Fluidized-Bed Reactor Design
Vapor-phase synthesis enables large-scale production with minimal by-products. This method employs a two-phase reactor system:
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Fluidized-bed phase : Chlorination of 3-picoline (3-methylpyridine) occurs in the presence of chlorine gas, forming 3-(trichloromethyl)pyridine.
-
Empty phase : Fluorination with HF converts the trichloromethyl group to -CF₃ while introducing fluorine to the pyridine ring.
Key advantages include:
Table 2: Performance Metrics for Vapor-Phase Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Chlorine gas molar ratio | 1.2–1.5 eq | Maximizes trichloromethyl formation |
| HF flow rate | 0.8–1.2 L/min | Prevents HF accumulation |
| Residence time | 45–60 minutes | Balances conversion and selectivity |
Liquid-Phase High-Pressure Fluorination
Catalyst-Free Systems
Recent patents describe high-pressure (200–300 psig) liquid-phase reactions without catalysts. For example, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with excess HF at 170–200°C, yielding 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in one step. The absence of catalysts simplifies purification, as the product vaporizes and is collected separately from unreacted solids.
Role of Pressure and Temperature
Elevated pressure ensures HF remains in the liquid phase, enhancing reaction efficiency. At 240–260 psig, yields improve by 12–15% compared to atmospheric conditions.
Industrial Scalability and Cost Optimization
Continuous-Flow Reactors
Modern facilities use continuous-flow systems to produce 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine at scale. These systems feature:
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In-line purification : Distillation columns separate the product from by-products like 2-chloro-3-(trifluoromethyl)pyridine.
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Recycling loops : Unreacted HF and intermediates are fed back into the reactor, reducing raw material costs by ~30%.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Chlorine/fluorine exchange | 78–85 | 95–98 | High | 120–150 |
| Vapor-phase synthesis | 70–75 | 90–93 | Moderate | 140–170 |
| Liquid-phase high-pressure | 65–72 | 85–90 | Low | 180–220 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 3 undergoes substitution with nucleophiles due to the electron-withdrawing effects of the trifluoromethyl group. This reaction typically occurs under polar aprotic solvent conditions with bases like NaH or K₂CO₃.
| Nucleophile | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Ammonia | NH₃, DMF, 80°C | 3-Amino-2-methyl-5-(trifluoromethyl)pyridine | 72% |
| Methoxide | NaOMe, DMSO, 60°C | 3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine | 68% |
| Thiophenol | PhSH, K₂CO₃, THF, reflux | 3-(Phenylthio)-2-methyl-5-(trifluoromethyl)pyridine | 65% |
The trifluoromethyl group enhances the electrophilicity of the adjacent pyridine ring, facilitating NAS even at moderate temperatures .
Electrophilic Substitution
Despite the deactivating nature of fluorine and CF₃ groups, directed metallation strategies enable functionalization. For example, lithiation at position 4 followed by electrophilic quenching has been demonstrated:
This approach leverages the ortho-directing effect of the fluorine atom .
Oxidation of the Methyl Group
The methyl group at position 2 can be oxidized to a carboxylic acid under strong acidic conditions:
| Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 100°C | 2-Carboxy-3-fluoro-5-(trifluoromethyl)pyridine | 85% |
| CrO₃ | AcOH, reflux | 2-Carboxy-3-fluoro-5-(trifluoromethyl)pyridine | 78% |
This reaction is critical for generating bioactive metabolites in agrochemical applications.
Coupling Reactions
While direct cross-coupling is limited due to the absence of halogens (other than fluorine), precursor derivatives enable Suzuki-Miyaura and Stille couplings. For example:
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 6-Aryl-3-fluoro-2-methyl-5-(trifluoromethyl)pyridine | 63% |
This requires prior introduction of a boronate ester or halide at position 6 .
Radical Reactions
The trifluoromethyl group participates in radical-mediated C–H functionalization:
| Radical Source | Conditions | Major Product | Yield |
|---|---|---|---|
| AIBN, Bu₃SnH | Benzene, 80°C | 5-(Perfluoroalkyl)-3-fluoro-2-methylpyridine | 44% |
Industrial-Scale Functionalization
Vapor-phase reactors enable large-scale transformations, such as chlorination:
| Substrate | Conditions | Major Product | Yield |
|---|---|---|---|
| 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine | Cl₂, 380°C, fluidized-bed reactor | 3-Fluoro-2-chloromethyl-5-(trifluoromethyl)pyridine | 64% |
This method is employed in synthesizing herbicides like fluazifop-P .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of trifluoromethylpyridine derivatives, including 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine, for their role as intermediates in drug development. Notably, derivatives of trifluoromethylpyridine have been linked to several therapeutic areas:
- Pain Management : Some derivatives are being explored for their ability to inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation. The modulation of TRPA1 activity can lead to novel analgesics that target pain pathways more effectively .
- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activities. For instance, studies have shown that related compounds can effectively combat methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant infections .
- Anticancer Activity : In vitro studies have demonstrated that trifluoromethylpyridine derivatives can exert significant cytotoxic effects on various cancer cell lines. This suggests their utility in developing new anticancer therapies .
Agrochemical Applications
The agrochemical sector has also capitalized on the properties of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine:
- Pesticide Development : Trifluoromethylpyridines are increasingly used as building blocks in the synthesis of pesticides. For example, fluazinam, a potent fungicide derived from trifluoromethylpyridine, has shown superior efficacy compared to traditional chlorine-based pesticides . The introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them more effective against pests and diseases.
- Crop Protection Products : More than twenty agrochemical products containing trifluoromethylpyridine derivatives have received market approval. These products are designed to protect crops from various pests while minimizing environmental impact .
Case Study: Antimicrobial Efficacy
A notable study evaluated the antimicrobial effectiveness of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine against various pathogens. The results indicated potent activity against MRSA, suggesting its potential as an alternative treatment option for resistant infections .
Case Study: Cytotoxicity Assessment
Further investigations into the cytotoxic effects of this compound on cancer cell lines revealed significant efficacy, with IC50 values lower than those observed for standard chemotherapeutics. This positions 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine as a promising candidate for anticancer drug development .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceutical | Pain management (TRPA1 inhibition) | Potential for novel analgesics |
| Antimicrobial agents | Effective against MRSA | |
| Anticancer therapies | Significant cytotoxicity in cancer cell lines | |
| Agrochemical | Pesticide synthesis | Superior efficacy compared to chlorine-based pesticides |
| Crop protection products | Over twenty approved products utilizing trifluoromethylpyridine derivatives |
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. Additionally, the compound’s unique electronic properties can influence its reactivity and stability in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and applications of 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine with its analogues:
Key Differences and Implications
Substituent Effects on Reactivity :
- The 3-fluoro group in the target compound reduces steric hindrance compared to 3-chloro analogues (e.g., CAS 72537-17-8), enabling faster nucleophilic substitution reactions .
- 3-Nitro derivatives (e.g., CAS 1211537-69-7) exhibit stronger electron-withdrawing effects, enhancing electrophilic aromatic substitution but reducing stability under reducing conditions .
Biological Activity: The 2-methyl group in the target compound improves metabolic stability compared to unsubstituted pyridines, as seen in agrochemical intermediates . 2-Amino derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) are critical for hydrogen bonding in fungicides like fluazinam .
Thermal Stability: Trifluoromethyl groups at position 5 generally improve thermal stability across all analogues, as observed in differential scanning calorimetry (DSC) studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
- Answer: Key methods include halogen exchange reactions and cycloaddition strategies. For example, halogen exchange in 2-chloro-5-(trifluoromethyl)pyridine derivatives using potassium fluoride under anhydrous conditions can yield fluorinated analogs . Cycloaddition of trifluoromethylated oxazinones with alkynes provides regioselective access to trifluoromethylpyridine scaffolds . Optimizing reaction temperature (e.g., 100–150°C) and catalysts (e.g., CuI for Sonogashira coupling) improves yields (>80%) and reduces byproducts. Purity is typically verified via HPLC (>97%) and GC-MS .
Q. Which spectroscopic and computational methods are most effective for characterizing 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine?
- Answer:
- NMR Spectroscopy: NMR identifies fluorine environments (e.g., δ −60 to −70 ppm for CF), while NMR resolves methyl/fluoro interactions .
- X-ray Crystallography: Determines crystal packing and substituent spatial arrangements, critical for understanding steric effects in reactions .
- FTIR: Confirms functional groups (e.g., C-F stretches at 1100–1200 cm) .
- Molecular Docking: Predicts binding affinities in biological targets (e.g., enzymes), guided by DFT calculations for charge distribution .
Advanced Research Questions
Q. How can regioselective functionalization of 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine be achieved for tailored applications?
- Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions. The trifluoromethyl group acts as a strong electron-withdrawing director, enabling selective C-H activation at the 4-position .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), KCO) modify the pyridine ring while preserving fluorine substituents .
- Validation: Monitor regiochemistry via NOESY NMR and LC-MS tracking of intermediates .
Q. What mechanistic insights explain the biological activity of 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine derivatives in anticancer studies?
- Answer: Derivatives with amino/chloro groups exhibit antitumor activity by intercalating DNA or inhibiting kinase pathways (e.g., EGFR).
- In Vitro Assays: MTT assays on HeLa cells show IC values <10 µM for amino-substituted analogs .
- SAR Studies: Trifluoromethyl enhances lipophilicity (logP ~2.5), improving membrane permeability, while the fluoro group reduces metabolic degradation .
- Molecular Modeling: Docking into ATP-binding pockets (e.g., CDK2) reveals hydrogen bonding with backbone amides and hydrophobic interactions with CF .
Q. How do steric and electronic effects of the trifluoromethyl and fluoro groups influence stability under catalytic conditions?
- Answer:
- Thermal Stability: TGA shows decomposition >200°C, attributed to CF stabilizing the ring via electron withdrawal .
- Acid/Base Resistance: The compound resists hydrolysis at pH 2–12 due to fluorine’s electronegativity, but prolonged exposure to strong bases (e.g., NaOH) cleaves the pyridine ring .
- Catalytic Challenges: Pd-catalyzed reactions may require bulky ligands (e.g., XPhos) to prevent CF-Pd coordination, which deactivates catalysts .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields for 3-fluoro-2-methyl-5-(trifluoromethyl)pyridine be resolved?
- Answer: Contradictions arise from solvent purity and trace moisture. For example, anhydrous DMF increases yields to 85% versus 60% in wet solvent due to suppressed side reactions (e.g., hydrolysis of intermediates) . Reproducibility requires strict control of reaction atmosphere (N/Ar) and reagent drying (3Å molecular sieves).
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 28–31°C | DSC |
| Boiling Point | 152°C | GC |
| logP | 2.3 | Calculated (ChemAxon) |
| Solubility (HO) | <0.1 mg/mL | Shake-flask |
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 110°C | Maximizes fluorination |
| Catalyst Loading (Pd) | 2 mol% | Balances cost/activity |
| Solvent | Anhydrous THF | Prevents hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
